molecular formula C11H17NO4 B1455038 (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 953061-58-0

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1455038
M. Wt: 227.26 g/mol
InChI Key: XHSWPMLWCOQLSC-VGTGIXBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as TBCH, is an organic compound that has been extensively studied in recent years due to its unique structure and potential applications. It is a bicyclic molecule composed of three carbon atoms, two oxygen atoms, and two nitrogen atoms, and is a chiral compound with two asymmetric centers. TBCH has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Furthermore, it has been used in the synthesis of small molecule drugs, and its potential as a therapeutic agent is currently being explored.

Scientific Research Applications

  • Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is introduced into a variety of organic compounds for various applications .
  • Methods of Application or Experimental Procedures: A method has been developed for the direct introduction of the Boc group into organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .
  • Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .

properties

IUPAC Name

(1S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSWPMLWCOQLSC-VGTGIXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12C[C@H]1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743910
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

953061-58-0
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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